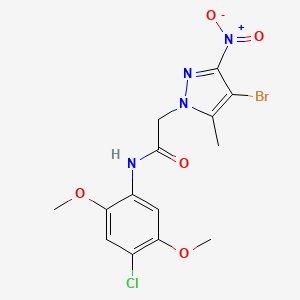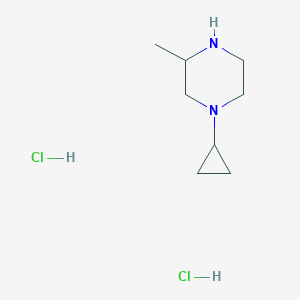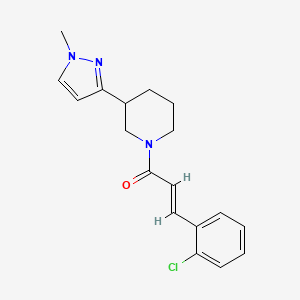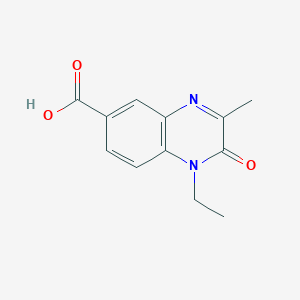
2,3-Dihydroxy-phenoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid with a molecular formula of C8H8O3 . It is mostly used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
Synthesis Analysis
A scalable and green one-minute synthesis of substituted phenols has been developed. This method involves the ipso-hydroxylation of arylboronic acids in ethanol, using a combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis
The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule . Fukui function is also used to analyze their electrophilic and nucleophilic descriptors with Hirshfeld charges .Chemical Reactions Analysis
Phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA), and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G(d,p) basis set .Physical And Chemical Properties Analysis
Phenoxyacetic acid is a high melting point (98-99 ̊C), white or clear crystalline compound. It appears light tan to brown when impure . Its solubility in water is 12 g/L and highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .Scientific Research Applications
Environmental Treatment
Ghoshdastidar and Tong (2013) explored the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides, including compounds similar to 2,3-dihydroxy-phenoxyacetic acid. Their study demonstrated that MBR technology could be an efficient and environmentally friendly method for degrading toxic herbicides in wastewater, highlighting its potential application in environmental management (Ghoshdastidar & Tong, 2013).
Crystal Engineering and Structure Analysis
Lynch et al. (2003) conducted a study on the crystal structures of phenoxyacetic acid derivatives, providing insights into the molecular conformations of these compounds. Their research in crystal engineering offers valuable information for understanding the physical and chemical properties of 2,3-dihydroxy-phenoxyacetic acid and similar molecules (Lynch et al., 2003).
Photocatalytic Oxidation Studies
Watanabe et al. (2003) investigated the photocatalytic oxidation of chlorinated phenoxyacetic acids, including compounds structurally related to 2,3-dihydroxy-phenoxyacetic acid. This research offers valuable insights into the environmental degradation processes of these compounds and their potential applications in environmental cleanup (Watanabe et al., 2003).
Development of New Pharmaceuticals
Research by Holla et al. (2002) on bis-phenoxyacetic acids explored their potential as anticancer agents. This study represents an application of phenoxyacetic acid derivatives, including 2,3-dihydroxy-phenoxyacetic acid, in the development of new pharmaceutical compounds (Holla et al., 2002).
Synthesis and Characterization in Chemistry
Beytur and Yuksek (2021) focused on the synthesis and characterization of 2,3-dihydroxy-phenoxyacetic acid derivatives, illustrating the importance of these compounds in the field of synthetic and analytical chemistry (Beytur & Yuksek, 2021).
Mechanism of Action
Safety and Hazards
Phenoxyacetic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-(2,3-dihydroxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,9,12H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYQUBHSGBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroxyphenoxy)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)



![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)

![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)

![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)
![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)
![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)
